molecular formula C17H16ClN5O B2495215 N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide CAS No. 1291849-01-8

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide

Cat. No. B2495215
M. Wt: 341.8
InChI Key: PBUVIWJCHJHYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide, also known as BCTC, is a chemical compound that has shown potential in scientific research due to its unique properties. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer.

Scientific Research Applications

Antiviral Activity

A study on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated significant antiavian influenza virus activity. These compounds were prepared through a series of reactions starting from benzoyl isothiocyanate, showcasing the potential of such structures in developing antiviral agents (Hebishy et al., 2020).

Antimicrobial Activity

Another research focused on the synthesis of new thienopyrimidine derivatives highlighted their pronounced antimicrobial activity. This suggests that compounds with similar structural features might have potential applications in combating microbial infections (Bhuiyan et al., 2006).

Anticancer Agents

A series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives were synthesized and evaluated as potential anticancer agents. Compounds showing cytotoxic effects on specific cancer cell lines indicate the utility of benzamide derivatives in cancer therapy (Butler et al., 2013).

properties

IUPAC Name

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10,15-16,19-22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOKVVVMBORSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75584317

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